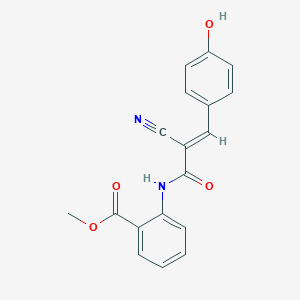
(E)-2-(2-ciano-3-(4-hidroxifenil)acrilamido)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It has been found to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate has been found to have low toxicity and is well tolerated in animal studies. It has been shown to accumulate in cancer cells, indicating its selective targeting of cancer cells. (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate is a useful tool for studying cancer biology and developing new cancer therapies. Its selective targeting of cancer cells and low toxicity make it an attractive candidate for further development. However, its synthetic method is complex and may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate may also be used in drug delivery systems to target cancer cells specifically. Additionally, further studies are needed to elucidate the mechanism of action of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate and its potential use in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate is a synthetic compound with potential anti-cancer properties. Its selective targeting of cancer cells and low toxicity make it a promising candidate for further development. The synthesis method of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate has been optimized to produce high yields of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate with high purity. (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate has been extensively studied for its potential use in cancer treatment, and future research may reveal its potential use in other diseases.
Métodos De Síntesis
(E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate can be synthesized by reacting 4-hydroxybenzyl cyanide with methyl acrylate in the presence of a base. The resulting product is then subjected to a reaction with acryloyl chloride to obtain (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate. This synthetic method has been optimized to produce high yields of (E)-methyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)benzoate with high purity.
Aplicaciones Científicas De Investigación
- Las investigaciones sugieren que este compuesto puede poseer propiedades anticancerígenas debido a su capacidad para inhibir enzimas o vías específicas involucradas en el crecimiento tumoral . Se necesitan más investigaciones para explorar su potencial como terapia dirigida.
- (E)-2-(2-ciano-3-(4-hidroxifenil)acrilamido)benzoato de metilo se ha evaluado como un prometedor agente larvicida contra Aedes aegypti, el mosquito responsable de la transmisión de enfermedades como el dengue y el Zika . Su actividad larvicida podría contribuir a las estrategias de control de vectores.
- La estructura única del compuesto lo convierte en un candidato interesante para los sistemas de administración de fármacos. Los investigadores han explorado su estabilidad y potencial como portador de agentes terapéuticos . Sin embargo, su susceptibilidad a la hidrólisis en agua necesita una consideración cuidadosa.
Potencial Antitumoral
Actividad Larvicida
Sistemas de Administración de Fármacos
Propiedades
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-18(23)15-4-2-3-5-16(15)20-17(22)13(11-19)10-12-6-8-14(21)9-7-12/h2-10,21H,1H3,(H,20,22)/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGYXARDHMFUSZ-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

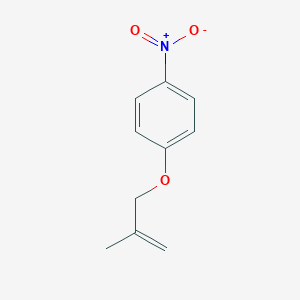

![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)
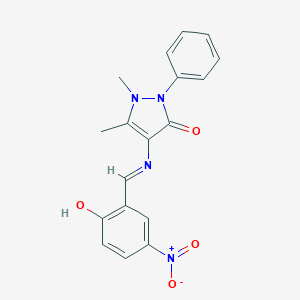
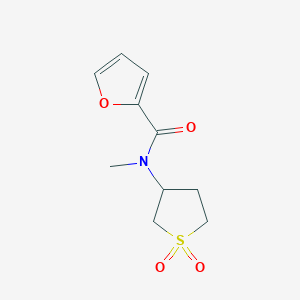
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)
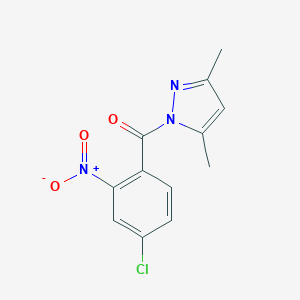
![4,11-Diethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362363.png)

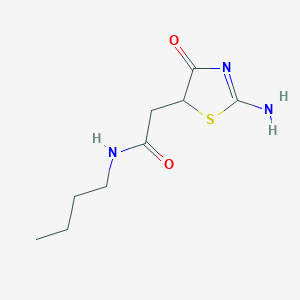
![N-hexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362375.png)

![Ethyl 4-[(3-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362378.png)
![N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide](/img/structure/B362380.png)